molecular formula C10H12N2O3 B2958259 3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate CAS No. 1255717-44-2

3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate

Cat. No. B2958259
CAS RN: 1255717-44-2
M. Wt: 208.217
InChI Key: CFNCZIVEDRDMGF-UHFFFAOYSA-N
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Description

3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate is a heterocyclic compound . It has an empirical formula of C10H12N2O3 and a molecular weight of 208.21 . It is provided to researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been studied extensively. One method involves the condensation of two molecules of pyridine-2-carboxaldehyde in the presence of MnCl2 and ammonium diethyldithiophosphate . This produces Mn(II) complexes containing 3-(pyridin-2-yl)imidazo[1,5-a]pyridines as κ2(N,N) chelate ligands .


Molecular Structure Analysis

The molecular structure of 3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate can be represented by the SMILES string O=C(O)CCC1=CN(C=CC=C2)C2=N1.[H]O[H] . The InChI key for this compound is CFNCZIVEDRDMGF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate is a powder . As mentioned earlier, it has an empirical formula of C10H12N2O3 and a molecular weight of 208.21 .

Scientific Research Applications

Agrochemicals

Imidazo[1,2-a]pyridines are significant structural components in a variety of agrochemicals. Their unique chemical structure allows for the synthesis of compounds that can be tailored for specific agricultural needs, such as pesticides and herbicides. The versatility of these compounds is demonstrated by their ability to interact with various biological targets, providing effective protection against a wide range of pests and diseases .

Pharmaceuticals

In the pharmaceutical industry, imidazo[1,2-a]pyridines play a crucial role due to their biological properties. They serve as key intermediates in the synthesis of drugs that target a multitude of health conditions. Their application ranges from anti-inflammatory and analgesic medications to more complex roles in antiviral, antibacterial, and anticancer therapies .

Optoelectronic Devices

The unique optical behaviors of imidazo[1,2-a]pyridine derivatives make them suitable for use in optoelectronic devices. These compounds can be engineered to exhibit specific luminescent properties, which are essential for the development of LEDs, laser diodes, and other light-emitting devices .

Sensors

Imidazo[1,2-a]pyridine derivatives are also utilized in the creation of sensors. Due to their luminescent and versatile scaffolds, they can be designed to detect various chemical and biological substances. Their sensitivity and specificity make them invaluable in environmental monitoring, medical diagnostics, and industrial process control .

Anticancer Drugs

The structural framework of imidazo[1,2-a]pyridines allows for the development of novel anticancer drugs. These compounds can be synthesized to target specific pathways involved in cancer cell proliferation and survival. Their potential in cancer therapy is highlighted by their ability to act as kinase inhibitors, which are critical in regulating cell growth .

Imaging and Microscopy

Imidazo[1,2-a]pyridine derivatives are promising agents for confocal microscopy and imaging. They can be used as emitters due to their luminescent properties, enhancing the quality of images obtained from biological samples. This application is particularly useful in medical research, where high-resolution imaging is essential for understanding cellular and molecular processes .

Future Directions

The future directions for research on 3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate could include further studies on its synthesis, chemical reactions, and potential applications in medicinal chemistry. Given the activity of some imidazo[1,2-a]pyridine analogues against MDR-TB and XDR-TB , it would be interesting to investigate whether 3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate has similar properties.

properties

IUPAC Name

3-imidazo[1,2-a]pyridin-2-ylpropanoic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.H2O/c13-10(14)5-4-8-7-12-6-2-1-3-9(12)11-8;/h1-3,6-7H,4-5H2,(H,13,14);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNCZIVEDRDMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CCC(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate

CAS RN

887405-28-9
Record name 3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate
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